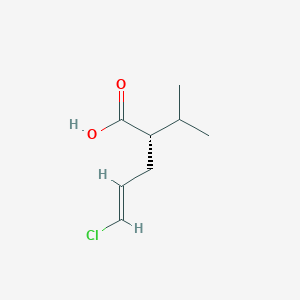

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Descripción

Propiedades

IUPAC Name |

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPVMHYFCPFLOH-MZTFZBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C/C=C/Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467826 | |

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324519-66-6 | |

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Introduction: The Unseen Architect of a Blockbuster Drug

In the landscape of pharmaceutical sciences, the narrative often centers on the final active pharmaceutical ingredient (API). However, the journey to a successful drug is paved with the discovery and meticulous optimization of key molecular intermediates. This guide delves into the history and technical evolution of one such critical component: (S,E)-5-Chloro-2-isopropylpent-4-enoic acid . This chiral molecule, while not a therapeutic agent itself, holds a place of distinction as an indispensable building block in the synthesis of Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The development of this intermediate is a compelling story of chemical ingenuity, driven by the need for stereochemical precision and industrial-scale efficiency. This document will trace the origins of this compound, from its conceptual necessity within the broader context of Aliskiren's development to the sophisticated synthetic and resolution strategies that define its modern production.

The Genesis: A Demand for Stereochemical Purity in Renin Inhibition

The quest for orally active renin inhibitors was a long and arduous one, spanning decades of research.[2][3] Renin, as the rate-limiting enzyme in the renin-angiotensin system (RAS), presented a prime target for antihypertensive therapy.[3][4] Early attempts were fraught with challenges, primarily related to the poor pharmacokinetic properties of peptide-based inhibitors. The breakthrough came with the structure-based design and discovery of Aliskiren by scientists at Ciba-Geigy (later Novartis) and Speedel.[4][5][6]

The intricate molecular architecture of Aliskiren, with its multiple stereocenters, demanded a synthetic strategy that could control chirality with high fidelity. A convergent synthesis approach was devised, wherein key chiral fragments would be synthesized independently and then coupled together.[7] It was within this strategic framework that the need for a precursor like this compound emerged. Its specific stereochemistry and functional handles were precisely what was required for the stereoselective construction of a significant portion of the Aliskiren backbone.[7]

The discovery of this intermediate was therefore not a serendipitous event, but rather a product of rational drug design and retrosynthetic analysis. Its history is inextricably linked to the history of Aliskiren itself.

Evolution of Synthetic Strategies: From Racemates to Resolutions

The industrial production of a chiral molecule like this compound necessitated a departure from classical, often inefficient, synthetic methods. The evolution of its synthesis is a testament to the advancements in asymmetric synthesis and biotransformations.

Early Approaches: The Challenges of Racemic Synthesis

Initial synthetic routes focused on the preparation of the racemic form of 5-chloro-2-isopropylpent-4-enoic acid and its esters. One of the early documented methods involved the alkylation of an ester enolate with 1,3-dichloro-1-propene.

A notable early method involved reacting methyl isopentanoate with 1,3-dichloro-1-propene in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[8] While this approach could generate the desired carbon skeleton, it presented significant challenges for large-scale production:

-

Extreme Reaction Conditions: The use of LDA required cryogenic temperatures (around -78°C) to control reactivity and side reactions.[8]

-

Stereoisomeric Mixtures: This method produced a mixture of E and Z isomers of the double bond, necessitating purification.[8]

-

Economic Viability: The high cost of reagents like n-butyllithium (for preparing LDA) and the energy-intensive cooling requirements made the process economically challenging for industrial applications.[8]

Another early approach involved the alkylation of diethyl isopropylmalonate with 1,3-dichloro-1-propene, followed by hydrolysis and decarboxylation.[8] While avoiding the extremely low temperatures of the LDA method, this route was multi-stepped and still resulted in a racemic product.

The Leap Forward: Enzymatic Kinetic Resolution

The pivotal moment in the efficient synthesis of the desired (S)-enantiomer came with the application of enzymatic kinetic resolution. This strategy leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the production of this compound esters, the key was to find an enzyme that would selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.

Extensive screening identified enzymes from non-mammalian sources, particularly microbial lipases and esterases, as highly effective for this transformation.[1] A notable example is the use of whole cells of the yeast Rhodosporidium toruloides.[1]

Experimental Protocol: Enzymatic Kinetic Resolution of rac-Methyl 5-chloro-2-isopropylpent-4-enoate

-

Biocatalyst Preparation: Frozen cells of Rhodosporidium toruloides are suspended in a reaction buffer (e.g., Tris-HCl, 0.1 M, pH 8.0).[1]

-

Reaction Setup: The racemic methyl ester of 5-chloro-2-isopropylpent-4-enoic acid is added to the cell suspension. The concentration of the substrate and the cell loading are critical parameters to optimize for reaction efficiency and yield.[1]

-

pH Control: The hydrolysis of the (R)-ester releases a carboxylic acid, which lowers the pH of the reaction mixture. To maintain optimal enzyme activity, the pH is continuously monitored and maintained at a constant value (e.g., pH 8.0) by the controlled addition of an aqueous base, such as sodium hydroxide (1 M).[1]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining (S)-ester. The reaction is typically quenched before it reaches 50% conversion to ensure high enantiomeric purity of the unreacted ester.

-

Workup and Isolation: Once the desired enantiomeric excess is achieved, the reaction mixture is worked up. This typically involves separating the biocatalyst by filtration or centrifugation, followed by extraction of the (S)-ester with an organic solvent. The hydrolyzed (R)-acid remains in the aqueous phase as its salt.

This bioresolution process proved to be a game-changer, offering a more sustainable and efficient route to the enantiopure intermediate compared to classical resolution methods involving diastereomeric salt formation.[1]

| Parameter | Example Condition 1 [1] | Example Condition 2 [1] |

| Biocatalyst | Rhodosporidium toruloides CMC103105 | Rhodosporidium toruloides CMC3105 |

| Substrate Conc. | 8 g/L | 15 g/L |

| Cell Loading | 5% w/v | 15% w/v |

| Reaction Time | 24 hours | 18 hours |

| Enantiomeric Excess (ee) | >99% | >99% |

| Calculated E value | 41.3 | 23 |

Table 1: Comparison of reaction conditions for the enzymatic resolution of rac-methyl 5-chloro-2-isopropylpent-4-enoate.

Conclusion: An Enduring Legacy in Pharmaceutical Synthesis

The story of this compound is a microcosm of modern pharmaceutical development. Its discovery was not an isolated event but a targeted solution to a complex synthetic challenge posed by the development of Aliskiren. The evolution of its synthesis, from challenging racemic methods to elegant and efficient enzymatic resolutions, highlights the critical role of process chemistry in making life-saving medicines accessible. This chiral building block, though unseen by patients, remains a cornerstone in the production of a vital antihypertensive drug, its history a valuable lesson in the synergy between medicinal chemistry and process optimization.

References

- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.

- US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.

- CA2507944C - Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof.

-

Jensen, C., Herold, P., & Brunner, H. R. (2008). Aliskiren: the first renin inhibitor for clinical treatment. Nature reviews. Drug discovery, 7(5), 399–410. [Link]

-

Maibaum, J., et al. (2007). Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets. Journal of medicinal chemistry, 50(20), 4832–4844. [Link]

-

Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and biophysical research communications, 308(4), 698–705. [Link]

-

Aliskiren. (2016). New Drug Approvals. [Link]

-

Brown, M. J. (2008). Aliskiren. Circulation, 118(7), 773–784. [Link]

-

Gheno, F., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. European journal of medicinal chemistry, 193, 112198. [Link]

-

Aliskiren. Wikipedia. [Link]

-

WSJ tells aliskiren story. (2007). Medscape. [Link]

Sources

- 1. US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS - Google Patents [patents.google.com]

- 2. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aliskiren - Wikipedia [en.wikipedia.org]

- 6. Structural modification of the P2' position of 2,7-dialkyl-substituted 5(S)-amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: the discovery of aliskiren, a potent nonpeptide human renin inhibitor active after once daily dosing in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CA2507944C - Process for producing (4e)-5-chloro-2-isopropyl-4-pentenoate and optically active form thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of Key Aliskiren Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aliskiren: The First-in-Class Direct Renin Inhibitor

Aliskiren (Tekturna®) represents a significant milestone in cardiovascular medicine as the first orally active, non-peptide inhibitor of the enzyme renin. Renin plays a pivotal role at the apex of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By directly inhibiting renin, Aliskiren effectively blocks the entire downstream cascade, offering a distinct therapeutic mechanism compared to other antihypertensive agents like ACE inhibitors or angiotensin II receptor blockers. The development of a non-peptide inhibitor with favorable pharmacokinetic properties was a long-standing challenge in medicinal chemistry, and the successful synthesis of Aliskiren marked a triumph of structure-based drug design and innovative synthetic chemistry.

The Importance of Stereochemistry in Aliskiren's Activity

The molecular structure of Aliskiren is characterized by a flexible octanamide backbone featuring four stereogenic centers. The specific stereoisomer, (2S,4S,5S,7S), is crucial for its potent and selective binding to the active site of renin. Any deviation from this precise three-dimensional arrangement leads to a dramatic loss of biological activity. This stereochemical complexity presents a formidable challenge for synthetic chemists. The synthesis must not only construct the carbon skeleton and introduce the necessary functional groups but also meticulously control the absolute configuration at each of the four chiral centers. This necessity for high stereopurity dictates the choice of synthetic strategy, favoring approaches that allow for precise and predictable stereocontrol.

Overview of Convergent Synthetic Strategies

Given the structural complexity of Aliskiren, a convergent synthetic approach is overwhelmingly favored, particularly for large-scale production. In a convergent synthesis, complex fragments of the target molecule are prepared separately and then coupled together in the later stages. This strategy offers several advantages over a linear synthesis, including higher overall yields, greater flexibility, and easier purification of intermediates.

The most prominent and industrially applied convergent syntheses of Aliskiren typically involve the preparation of three key fragments, which are then strategically assembled. This guide will provide an in-depth examination of the synthesis of these crucial building blocks.

Caption: Convergent synthesis strategy for Aliskiren.

Synthesis of the Aromatic Side-Chain: 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene (Fragment A)

Retrosynthetic Analysis and Strategic Considerations

Fragment A is the aromatic portion of Aliskiren, containing one of the key stereocenters. The retrosynthetic analysis reveals that this fragment can be constructed from readily available starting materials such as vanillin or a related derivative. The synthesis must strategically introduce the 3-methoxypropoxy group and build the chiral alkyl side-chain.

Caption: Retrosynthetic analysis of Fragment A.

Detailed Experimental Protocol

The following multi-step protocol outlines a common and efficient synthesis of Fragment A.

The synthesis begins with the protection of the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde with a 3-methoxypropyl group.

-

Reaction:

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as DMF or acetone, add a base (e.g., K₂CO₃).

-

Add 1-bromo-3-methoxypropane dropwise and heat the mixture to drive the reaction to completion.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde, is typically purified by distillation or chromatography.

-

This crucial step establishes the stereocenter in the side chain. An Evans oxazolidinone chiral auxiliary is acylated with isovaleryl chloride, and the resulting imide is deprotonated to form a chiral enolate, which then reacts with the aromatic aldehyde from the previous step.

-

Acylation of Chiral Auxiliary:

-

To a solution of (S)-4-benzyloxazolidin-2-one in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

Add isovaleryl chloride and allow the reaction to warm to room temperature.

-

-

Diastereoselective Alkylation:

-

The resulting N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

-

A base such as lithium hexamethyldisilazide (LiHMDS) is added to form the Z-enolate.

-

The aldehyde from Step 1 is then added to the enolate solution.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereomeric products are separated by column chromatography.

-

The chiral auxiliary is cleaved, and the resulting carboxylic acid is reduced to the corresponding alcohol.

-

Auxiliary Cleavage:

-

The purified product from the previous step is dissolved in a mixture of THF and water.

-

Lithium hydroxide and hydrogen peroxide are added to cleave the auxiliary.

-

-

Reduction to Alcohol:

-

The resulting chiral carboxylic acid is reduced to the primary alcohol using a reducing agent such as LiAlH₄ or NaBH₄/I₂.

-

-

Work-up and Purification:

-

Standard aqueous work-up followed by extraction and purification by chromatography yields the enantiomerically pure alcohol, (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutan-1-ol.

-

The final step is the conversion of the primary alcohol to the corresponding bromide, which is then ready for the Grignard coupling.

-

Reaction:

-

The alcohol is dissolved in a suitable solvent like dichloromethane.

-

A brominating agent such as PPh₃/NBS or CBr₄/PPh₃ is added.

-

-

Work-up and Purification:

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

Purification by column chromatography affords the final Fragment A.

-

Characterization Data Summary for Fragment A

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇BrO₃ | |

| Molecular Weight | 359.3 g/mol | |

| Appearance | White Solid | |

| Melting Point | 52-53 °C | |

| ¹H NMR (CDCl₃) | [Spectroscopic data to be added] | |

| ¹³C NMR (CDCl₃) | [Spectroscopic data to be added] | |

| MS (ESI) | [Spectroscopic data to be added] |

Synthesis of the Chiral Backbone: (2S,4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide (Fragment B)

Retrosynthetic Analysis and Stereocontrol

Fragment B is a five-carbon chain containing a stereocenter at the C2 position. The synthesis of this fragment with high enantiopurity is critical. One effective strategy involves the diastereoselective alkylation of a chiral auxiliary, similar to the approach for Fragment A.

Detailed Experimental Protocol

This intermediate can be prepared and resolved to obtain the desired (S)-enantiomer.

-

Reaction:

-

Dimethyl 2-isopropylmalonate is reacted with trans-1,3-dichloropropene to yield (E)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate.

-

This is then converted to the racemic methyl ester, which can be resolved enzymatically or by classical resolution with a chiral amine.

-

-

Purification:

-

The enantiomerically enriched ester is purified by distillation.

-

The ester is then converted to the corresponding N,N-dimethylamide.

-

Reaction:

-

The methyl ester is hydrolyzed to the carboxylic acid using a base like NaOH or LiOH.

-

The resulting acid is then activated (e.g., by conversion to the acid chloride with oxalyl chloride or thionyl chloride) and reacted with dimethylamine.

-

-

Work-up and Purification:

-

The reaction is worked up by extraction, and the final product, Fragment B, is purified by distillation or chromatography.

-

Characterization Data Summary for Fragment B

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ClNO | |

| Molecular Weight | 203.71 g/mol | |

| Appearance | [Data to be added] | |

| Boiling Point | [Data to be added] | |

| ¹H NMR (CDCl₃) | [Spectroscopic data to be added] | |

| ¹³C NMR (CDCl₃) | [Spectroscopic data to be added] | |

| MS (ESI) | [Spectroscopic data to be added] |

Convergent Coupling and Formation of the γ-Lactone Intermediate

The Grignard Coupling Strategy

The core of the Aliskiren molecule is assembled by coupling Fragment A and Fragment B. This is typically achieved via a Grignard reaction, where the bromide of Fragment A is converted into a Grignard reagent and then reacted with the amide of Fragment B.

Caption: Workflow for the convergent coupling and lactonization.

Detailed Experimental Protocol for Grignard Coupling

-

Grignard Reagent Formation:

-

Magnesium turnings are activated in anhydrous THF.

-

A solution of Fragment A bromide in THF is added slowly to initiate the formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The solution of Fragment B amide is added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl.

-

-

Work-up and Purification:

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude coupled product is often used directly in the next step.

-

Halolactonization: Mechanism and Diastereoselectivity

The coupled alkene is then subjected to a halolactonization reaction to form the key γ-lactone intermediate. This reaction proceeds via a halonium ion intermediate, and the subsequent intramolecular cyclization occurs with high diastereoselectivity, controlled by the existing stereocenters.

Detailed Experimental Protocol for Halolactonization

-

Reaction:

-

The crude coupled product is dissolved in a suitable solvent system, such as a mixture of THF and water.

-

A halogen source, such as N-bromosuccinimide (NBS), is added portion-wise at a controlled temperature (e.g., 5 °C).

-

-

Work-up and Purification:

-

The reaction is quenched with a reducing agent like sodium bisulfite.

-

The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting γ-lactone intermediate is purified by column chromatography.

-

Characterization Data of the Lactone Intermediate

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃BrO₅ | |

| Molecular Weight | 527.53 g/mol | |

| Appearance | [Data to be added] | |

| Melting Point | [Data to be added] | |

| ¹H NMR (CDCl₃) | [Spectroscopic data to be added] | |

| ¹³C NMR (CDCl₃) | [Spectroscopic data to be added] | |

| MS (ESI) | [Spectroscopic data to be added] |

Synthesis of the Amide Side-Chain: 3-amino-2,2-dimethylpropionamide (Fragment C)

Common Synthetic Routes

This small, achiral fragment is prepared separately. A common industrial synthesis starts from cyanoacetic acid derivatives.

Detailed Experimental Protocol

-

Methylation:

-

A cyanoacetic acid ester is dimethylated using a methylating agent like dimethyl sulfate in the presence of a base.

-

-

Ammonolysis:

-

The resulting dimethylated ester is treated with ammonia in methanol to form the corresponding amide.

-

-

Reduction:

-

The cyano group is then reduced to the primary amine using a reducing agent like Raney Nickel under a hydrogen atmosphere.

-

-

Purification:

-

The final product is purified by distillation or crystallization.

-

Final Assembly of Aliskiren

The final steps of the synthesis involve the coupling of the γ-lactone intermediate with Fragment C and subsequent functional group manipulations.

-

Azide Formation: The bromo-lactone is converted to an azido-lactone via substitution with sodium azide.

-

Lactone Opening: The azido-lactone is then opened by aminolysis with 3-amino-2,2-dimethylpropionamide (Fragment C), often in the presence of a catalyst like 2-hydroxypyridine.

-

Reduction: The azide group is reduced to the primary amine, typically by catalytic hydrogenation (e.g., H₂/Pd-C). This final reduction step yields Aliskiren.

-

Purification and Salt Formation: The crude Aliskiren is purified by chromatography or crystallization. It is often converted to its hemifumarate salt for improved stability and solubility.

Conclusion: Key Learnings and Future Perspectives

The synthesis of Aliskiren is a testament to the power of modern organic chemistry. The convergent approach, coupled with the strategic use of chiral auxiliaries and stereoselective reactions, allows for the efficient and scalable production of this complex and life-saving medication. The choice of key intermediates is crucial, and their syntheses must be robust, high-yielding, and amenable to industrial production. Future research in this area may focus on developing even more efficient and greener synthetic routes, potentially utilizing novel catalytic methods to further streamline the synthesis and reduce its environmental impact.

References

-

ALISKIREN - API SYNTHESIS INTERNATIONAL. (2016, January 18). Retrieved from [Link]

-

Aliskiren - New Drug Approvals. (2016, January 18). Retrieved from [Link]

- WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents.

-

Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016, September 27). Retrieved from [Link]

-

Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010, April 16). Retrieved from [Link]

- WO2012052829A1 - Synthesis of aliskiren - Google Patents.

- Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. (n.d.).

-

A New Synthetic Route Towards Aliskiren Intermediates - ResearchGate. (n.d.). Retrieved from [Link]

-

The Development of a Complementary Pathway for the Synthesis of Aliskiren - PubMed. (n.d.). Retrieved from [Link]

-

Aliskiren - New Drug Approvals. (2016, January 18). Retrieved from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

The Core Mechanism of Direct Renin Inhibition: A Technical Guide to Aliskiren

Executive Summary

The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal pathophysiology, making it a prime target for therapeutic intervention. While angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) have been mainstays of RAAS blockade, they act downstream, leading to a compensatory rise in plasma renin activity (PRA). Direct renin inhibitors (DRIs), exemplified by Aliskiren, represent a mechanistically distinct class of antihypertensives that target the RAAS at its origin.[1][2][3] This guide provides an in-depth technical analysis of the mechanism of action of Aliskiren, its pharmacological consequences, and the experimental methodologies used to validate its activity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique therapeutic approach.

The Renin-Angiotensin-Aldosterone System: The Point of Activation

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[2][4] The system is initiated by the release of the aspartic protease renin from the juxtaglomerular cells of the kidney in response to hypotension, sympathetic stimulation, or reduced sodium delivery to the distal tubule.

Renin's sole physiological function is to cleave its only known substrate, angiotensinogen (a globulin produced by the liver), to form the inactive decapeptide, angiotensin I (Ang I).[5][6] This conversion is the first and rate-limiting step of the entire cascade.[1][7] Ang I is subsequently converted to the potent octapeptide vasoconstrictor, angiotensin II (Ang II), primarily by the angiotensin-converting enzyme (ACE).[4][6] Ang II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[5][6] This entire pathway is subject to a negative feedback loop, where Ang II inhibits further renin release.[7]

Blockade of this system is a proven strategy for managing hypertension and related organ damage.[2] However, downstream inhibitors like ACEIs and ARBs interrupt the negative feedback loop, leading to a significant compensatory increase in renin concentration and activity, which may potentially overcome the blockade via ACE-independent pathways.[1][4][8]

Aliskiren: A Potent, Non-Peptide Direct Renin Inhibitor

Aliskiren is the first orally active, non-peptide, low-molecular-weight direct renin inhibitor approved for clinical use.[1][2][3] Its development was the culmination of decades of research aimed at targeting the RAAS at its rate-limiting step.[1]

Molecular Mechanism of Inhibition

Aliskiren functions as a potent and highly specific competitive inhibitor of human renin.[5][9] It binds with high affinity to the active site of the renin molecule, specifically within the S1/S3 pocket, which is crucial for substrate binding.[5][7] By occupying this catalytic site, Aliskiren physically prevents renin from binding to and cleaving angiotensinogen.[5][6] This direct blockade at the origin of the RAAS cascade effectively prevents the formation of Ang I and, consequently, all downstream effectors, including Ang II and aldosterone.[6][8][10]

This upstream point of intervention is a key differentiator from other RAAS inhibitors.[6] While ACEIs and ARBs also lower Ang II levels, they lead to a reactive surge in both plasma renin concentration (PRC) and plasma renin activity (PRA).[1][7] In contrast, Aliskiren, despite also causing a compensatory rise in PRC due to the interruption of the negative feedback loop, uniquely leads to a profound and dose-dependent decrease in PRA.[1][8][11]

Caption: The Renin-Angiotensin-Aldosterone System and the site of Aliskiren's inhibitory action.

Binding Kinetics and Potency

Aliskiren exhibits high potency and specificity for human renin, with a half-maximal inhibitory concentration (IC50) reported to be approximately 0.6 nmol/L.[7][9][12] Its inhibitory constant (Ki) as a competitive inhibitor is around 0.18 nmol/L.[13] Surface plasmon resonance studies have determined the dissociation constants (KD) for Aliskiren from renin and prorenin bound to the (pro)renin receptor to be 0.46 nmol/L and 0.25 nmol/L, respectively, indicating a very high binding affinity and a slow dissociation rate.[13] This contributes to its long duration of action, which persists for over 24 hours.[14][15]

| Parameter | Value | Source |

| IC50 | 0.6 nmol/L | [7][9][12] |

| Ki | 0.14 - 0.18 nmol/L | [13] |

| KD (from receptor-bound renin) | 0.46 nmol/L | [13] |

| Oral Bioavailability | ~2.6% | [16][17] |

| Plasma Half-life (t½) | ~24 - 40 hours | [1][2] |

| Time to Peak Plasma Conc. | 1 - 3 hours | [16][17] |

| Plasma Protein Binding | ~47 - 51% | [16][17] |

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of Aliskiren.

Experimental Validation of Renin Inhibition

The characterization of renin inhibitors like Aliskiren relies on robust biochemical and cell-based assays. A primary methodology is the in vitro renin activity assay, which directly measures the enzymatic conversion of angiotensinogen to Angiotensin I.

Protocol: Fluorogenic Renin Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay for determining the IC50 of a test compound like Aliskiren. This method is preferred for its high sensitivity and suitability for high-throughput screening.[18]

Objective: To determine the concentration of Aliskiren required to inhibit 50% of purified human renin activity.

Materials:

-

Purified, activated human renin[19]

-

Assay Buffer (e.g., Tris buffer with stabilizers)[19]

-

Aliskiren Hydrochloride (as a positive control inhibitor)[19]

-

Test compounds

-

Black, flat-bottom 96-well microplate[19]

-

Fluorescence microplate reader (Ex/Em = 540/590 nm or as specified by substrate manufacturer)[18]

-

DMSO for compound dilution

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of Aliskiren (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the Aliskiren stock in Assay Buffer to create a range of concentrations (e.g., 100 µM down to 0.01 nM). The final DMSO concentration in the well should be kept constant and low (<1%).

-

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted Aliskiren or test compound to the appropriate wells. For control wells, add 10 µL of Assay Buffer with DMSO (vehicle control) or a known concentration of Aliskiren (positive control).

-

Add 20 µL of purified renin solution (pre-diluted in Assay Buffer) to all wells except the "blank" control. Add 20 µL of Assay Buffer to the blank wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic renin substrate to all wells.

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes (Ex/Em = 540/590 nm).

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the rate of the "blank" (no enzyme) control from all other rates.

-

Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of a renin inhibitor using a FRET assay.

Pharmacological Consequences and Clinical Significance

The direct inhibition of renin by Aliskiren translates into a distinct pharmacological profile with significant clinical implications.

-

Comprehensive RAAS Blockade: By targeting the rate-limiting step, Aliskiren reduces the levels of both Ang I and Ang II.[8][11][20] This comprehensive suppression contrasts with ACE inhibitors, under which Ang I levels rise and can be shunted through ACE-independent pathways to form Ang II, a phenomenon known as "ACE escape".[1][4]

-

Blood Pressure Reduction: Clinical trials have consistently demonstrated that Aliskiren effectively lowers blood pressure in patients with hypertension, with an efficacy comparable to that of standard doses of ACE inhibitors, ARBs, and other major antihypertensive drug classes.[7][12][21] A meta-analysis showed that Aliskiren 300 mg reduces systolic blood pressure by approximately 8 mmHg and diastolic blood pressure by 5 mmHg compared to placebo.[22]

-

End-Organ Protection: Beyond blood pressure control, blockade of the RAAS is known to confer protection to target organs like the kidneys and heart.[1][20] Studies have shown that Aliskiren can reduce albuminuria in patients with diabetic nephropathy, an effect that may be independent of its blood pressure-lowering capabilities.[14][20]

-

Combination Therapy: Aliskiren has been studied in combination with other antihypertensive agents, including hydrochlorothiazide (HCTZ), amlodipine, and ARBs like valsartan.[7][21] Such combinations often provide superior blood pressure-lowering efficacy compared to monotherapy components.[21] However, combining Aliskiren with an ACE inhibitor or an ARB is not recommended in patients with diabetes and renal impairment due to an increased risk of adverse events without clear additional benefits.[15]

Conclusion

Aliskiren represents a mechanistically novel approach to the inhibition of the renin-angiotensin-aldosterone system. Its action as a direct, potent, and specific competitive inhibitor of renin allows it to block the RAAS cascade at its origin and rate-limiting step. This mechanism prevents the compensatory rise in plasma renin activity seen with other RAAS-blocking agents and provides effective, long-lasting blood pressure control. The validation of its inhibitory activity through robust biochemical assays underpins its clinical application. For drug development professionals and researchers, understanding this core mechanism is essential for contextualizing its therapeutic role and exploring future innovations in RAAS modulation.

References

-

Aliskiren - PMC - NIH. National Institutes of Health. [Link]

-

Aliskiren - Wikipedia. Wikipedia. [Link]

-

Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC. National Center for Biotechnology Information. [Link]

-

Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. National Institutes of Health. [Link]

-

Renin Inhibition with Aliskiren: A Decade of Clinical Experience. MDPI. [Link]

-

Clinical pharmacokinetics and pharmacodynamics of aliskiren. PubMed. [Link]

-

Aliskiren | Circulation. AHA/ASA Journals. [Link]

-

Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC. National Institutes of Health. [Link]

-

What is the mechanism of Aliskiren Fumarate? Patsnap Synapse. [Link]

-

Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview. PubMed. [Link]

-

Mechanisms of action of Aliskiren | Download Scientific Diagram. ResearchGate. [Link]

-

Inhibition of the renin angiotensin aldosterone system: focus on aliskiren. PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. [Link]

-

Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. PubMed. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Ovid. [Link]

-

Aliskiren - Clinical Benefits in the Management of Hypertension. ECR Journal. [Link]

-

Antihypertensive Drugs: Direct Renin Inhibitors. JoVE. [Link]

-

Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. ResearchGate. [Link]

-

Renin Assay Kit Renin 80211. BPS Bioscience. [Link]

-

Blood pressure lowering efficacy of aliskiren. Cochrane. [Link]

-

Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. National Institutes of Health. [Link]

-

Renin inhibition with aliskiren. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of the renin angiotensin aldosterone system: focus on aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Antihypertensive Drugs: Direct Renin Inhibitors [jove.com]

- 5. Aliskiren - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]

- 7. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of aliskiren in the treatment of hypertension: a systematic overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. 肾素检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aliskiren - Clinical Benefits in the Management of Hypertension | ECR Journal [ecrjournal.com]

- 22. Blood pressure lowering efficacy of aliskiren | Cochrane [cochrane.org]

The Art of Asymmetry: A Technical Guide to the Stereoselective Synthesis of Substituted Pentenoic Acids

Abstract

Substituted pentenoic acids and their derivatives are pivotal structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. The precise control of stereochemistry within these molecules is often paramount to their desired function. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted pentenoic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies and practical applications of chiral auxiliary-mediated syntheses, organocatalytic methods, transition-metal catalysis, and enzymatic resolutions. Each section is underpinned by field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of Chiral Pentenoic Acids

The pentenoic acid scaffold, a five-carbon carboxylic acid containing at least one carbon-carbon double bond, is a versatile building block in organic synthesis. When substituted, particularly at positions alpha, gamma, or delta to the carboxyl group, the potential for stereoisomerism arises. The specific three-dimensional arrangement of these substituents can profoundly influence the biological activity of the resulting molecule. Consequently, the development of synthetic methodologies that afford precise control over the formation of stereocenters is a critical endeavor in modern medicinal and process chemistry. This guide will explore the leading contemporary strategies to achieve this control, providing both the theoretical foundation and practical guidance for their implementation.

Diastereoselective Control: The Chiral Auxiliary Approach

One of the most robust and well-established methods for introducing chirality is through the temporary incorporation of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding an enantiomerically enriched product.

The Evans Asymmetric Alkylation: A Cornerstone of Stereoselective Synthesis

The Evans oxazolidinone auxiliaries are among the most powerful and widely used chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[1][2][3] The underlying principle of this methodology is the formation of a conformationally rigid enolate, which presents one face for electrophilic attack, leading to high levels of diastereoselectivity.[1][4][5][6]

Mechanism of Stereodirection:

The process begins with the acylation of the chiral oxazolidinone auxiliary. Subsequent deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate.[4] The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a predictable configuration.

Diagram: Mechanism of Evans Asymmetric Alkylation

Caption: Workflow for Evans Asymmetric Alkylation.

Experimental Protocol: Synthesis of (S)-2-Methyl-4-pentenoic Acid [7][8][9]

-

Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.5 M) at 0 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and the product, N-propionyl-(R)-4-benzyl-2-oxazolidinone, is extracted with ethyl acetate.

-

Alkylation: The purified N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate.

-

Purification: The diastereomeric products are separated by column chromatography on silica gel. The major diastereomer is typically obtained with a diastereomeric ratio of >98:2.

-

Auxiliary Cleavage: The major diastereomer (1.0 equiv) is dissolved in a mixture of THF and water (3:1) at 0 °C. Hydrogen peroxide (30% aqueous solution, 4.0 equiv) is added, followed by lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified with HCl and the desired (S)-2-methyl-4-pentenoic acid is extracted with ethyl acetate.

| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) |

| Acylation | N-propionyl-(R)-4-benzyl-2-oxazolidinone | >95% | N/A |

| Alkylation | (2'S,4R)- and (2'R,4R)-N-(2-methyl-4-pentenoyl)-4-benzyl-2-oxazolidinone | 85-95% | >98:2 |

| Cleavage | (S)-2-Methyl-4-pentenoic acid | >90% | >99% ee |

The Rise of Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. Small, chiral organic molecules are used to catalyze stereoselective transformations, often with high efficiency and enantioselectivity.

Asymmetric Michael Addition: Constructing Chiral Pentenoate Precursors

The asymmetric Michael addition is a cornerstone of organocatalysis and a highly effective method for the synthesis of precursors to substituted pentenoic acids.[2][10] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene.

Mechanism of Activation:

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea moiety, are particularly effective.[11][12] The basic amine of the catalyst deprotonates the nucleophile (e.g., a malonate ester), while the thiourea moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding.[13][14][15][16] This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.

Diagram: Organocatalytic Asymmetric Michael Addition

Caption: Dual activation in organocatalytic Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Nitroalkene [17][18]

-

Reaction Setup: To a solution of the nitroalkene (1.0 equiv) and diethyl malonate (1.5 equiv) in toluene (0.2 M) at room temperature is added the chiral thiourea-cinchona alkaloid catalyst (0.05 equiv).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the chiral Michael adduct. The resulting γ-nitro ester can be further elaborated to the corresponding pentenoic acid through reduction of the nitro group and hydrolysis of the esters.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | 5 | 95 | 98 |

| (E)-1-Nitro-3-phenylprop-1-ene | 5 | 92 | 96 |

Precision and Power: Transition-Metal Catalysis

Transition-metal catalysis offers an exceptionally powerful and versatile toolkit for asymmetric synthesis. Chiral ligands coordinated to a metal center create a chiral environment that can induce high levels of stereoselectivity in a wide range of transformations.

Asymmetric Hydrogenation: Direct Stereoselective Reduction

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds.[19] Chiral rhodium and ruthenium complexes, particularly those bearing atropisomeric bisphosphine ligands like BINAP, are highly effective for the enantioselective reduction of prochiral olefins.[20][21][22][23]

Catalytic Cycle:

The catalytic cycle typically involves the coordination of the olefin to the chiral metal complex, followed by oxidative addition of hydrogen. Subsequent migratory insertion of the olefin into a metal-hydride bond and reductive elimination of the product regenerates the active catalyst. The chiral ligand environment dictates the facial selectivity of the olefin coordination and subsequent hydride transfer, leading to the formation of a single enantiomer of the product.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of an α,β-Unsaturated Ester [19]

-

Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%) are dissolved in dry, degassed methanol. The solution is stirred for 30 minutes to form the active catalyst.

-

Hydrogenation: The α,β-unsaturated ester (1.0 equiv) is added to the catalyst solution. The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 10 atm.

-

Reaction and Workup: The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched saturated ester, which can be hydrolyzed to the corresponding pentenoic acid.

| Substrate | Catalyst | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl (E)-2-methyl-2-pentenoate | [Rh((R)-BINAP)]BF₄ | 10 | >99 | 98 |

| Ethyl (E)-3-phenyl-2-pentenoate | [RuCl₂((S)-BINAP)] | 50 | 95 | 96 |

The Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymes are highly efficient and selective catalysts that can be employed for the stereoselective synthesis of chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and alcohols.

Lipase-Catalyzed Resolution of Racemic Pentenoic Acids

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic mixture with an enzyme. Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Phenylpentanoic Acid [24]

-

Esterification: Racemic 3-phenylpentanoic acid is converted to its corresponding ethyl ester.

-

Enzymatic Hydrolysis: The racemic ethyl 3-phenylpentanoate (1.0 equiv) is suspended in a phosphate buffer (pH 7.0). Pseudomonas cepacia lipase (lipase PS) is added, and the mixture is stirred at room temperature.

-

Monitoring and Workup: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The reaction is then stopped, and the unreacted (R)-ethyl 3-phenylpentanoate and the (S)-3-phenylpentanoic acid are separated by extraction. The ester can be subsequently hydrolyzed to the (R)-acid.

| Enzyme | Conversion (%) | ee (Acid) | ee (Ester) |

| Pseudomonas cepacia Lipase | ~50 | >98% (S) | >98% (R) |

Conclusion and Future Outlook

The stereoselective synthesis of substituted pentenoic acids is a well-developed field with a diverse array of powerful methodologies. The choice of strategy—be it the reliable diastereocontrol of chiral auxiliaries, the metal-free elegance of organocatalysis, the sheer efficiency of transition-metal catalysis, or the green precision of biocatalysis—will ultimately depend on the specific target molecule, desired scale, and available resources.

Future advancements in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of substrate scope, and the application of these methods to the synthesis of increasingly complex and biologically important molecules. The continued synergy between mechanistic understanding and practical application will undoubtedly pave the way for new and innovative solutions to the challenges of asymmetric synthesis.

References

-

Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

-

Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]

-

Okino, T.; Hoashi, Y.; Takemoto, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. J. Am. Chem. Soc.2003 , 125 (42), 12672–12673. [Link]

-

Schreiner, P. R. Metal-Free Organocatalysis Through Hydrogen Bonding. Chem. Soc. Rev.2003 , 32, 289-296. [Link]

-

Singleton, D. A. Transition State Analysis of an Enantioselective Michael Addition by a Bifunctional Thiourea Organocatalyst. Org. Biomol. Chem.2011 , 9, 3943-3950. [Link]

-

Gotor, V.; Alfonso, I.; Garcia-Urdiales, E. Asymmetric Organic Synthesis with Enzymes. Wiley-VCH, 2008 . [Link]

-

Pápai, I.; Paton, R. S.; Vankó, G. The Mechanism of the Organocatalytic Michael Addition: A Combined Experimental and Computational Study. Chemistry – A European Journal2007 , 13, 6185-6192. [Link]

-

Jacobsen, E. N.; MacMillan, D. W. C. Organocatalysis. Springer, 2010 . [Link]

-

Allen, J. V.; Williams, J. M. J. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry2011 , 22 (20-22), 1928-1935. [Link]

-

Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994 . [Link]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

Grubbs, R. H. Handbook of Metathesis, 3 Volume Set. Wiley-VCH, 2015 . [Link]

-

List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

-

Faber, K. Biotransformations in Organic Chemistry. Springer, 2011 . [Link]

-

Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984 ; Vol. 3, pp 111–212. [Link]

-

Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

-

Ortiz, A.; Sansinenea, E. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Sulfur Chem.2007 , 28 (1), 109-147. [Link]

-

Bae, H. Y., et al. Organocatalytic Enantioselective Michael-Addition of Malonic Acid Half-Thioesters to β-Nitroolefins: From Mimicry of Polyketide Synthases to Scalable Synthesis of γ-Amino Acids. Adv. Synth. Catal.2011 , 353, 3196-3202. [Link]

-

Terada, M.; Ube, H.; Yagura, Y. Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by a Chiral Bifunctional Organocatalyst. Angew. Chem. Int. Ed.2006 , 45, 2260-2263. [Link]

-

Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

-

Kim, B. M.; Williams, S. F.; Masamune, S. The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991 ; Vol. 2, pp 239–275. [Link]

-

Alemán, J.; Parra, A.; Marzo, L.; Álvarez-Rúa, C. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules2021 , 26 (22), 6891. [Link]

-

Genet, J. P. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2012 , 41, 6274-6304. [Link]

-

Gotor-Fernández, V.; Busto, E.; Gotor, V. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts2021 , 11 (1), 53. [Link]

-

Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

-

Crimmins, M. T. New Developments in the Asymmetric Aldol Addition. Acc. Chem. Res.1998 , 31 (3), 117–126. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012 . [Link]

-

Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angew. Chem. Int. Ed.2004 , 43, 1566-1568. [Link]

-

Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]

-

Urabe, H.; Sato, F. Chiral Phosphoric Acid-Catalyzed Regioselective Synthesis of Spiro Aminals with Quaternary Stereocenters. Tetrahedron Lett.2021 , 73, 153026. [Link]

-

Wang, J. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Cyclobutanamides. Angew. Chem. Int. Ed.2021 , 60, 12937-12941. [Link]

-

Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Biocatalytic racemization of chiral amines using ω-transaminases. Adv. Synth. Catal.2004 , 346, 143-150. [Link]

-

Noyori, R.; Okhuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Synthesis of Chiral Alcohols and Amines. Angew. Chem. Int. Ed.2001 , 40, 40-73. [Link]

-

Enders, D.; Lüttgen, K.; Narine, A. A. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Functionalized Pyrrolinones Containing a Geminal Diamine Core via an aza-Friedel–Crafts Reaction of Newly Developed Pyrrolinone Ketimines. Org. Chem. Front.2019 , 6, 3386-3390. [Link]

-

Zhou, Q.-L. Privileged Chiral Ligands and Catalysts. Wiley-VCH, 2011 . [Link]

-

Jacobsen, E. N. Asymmetric Catalysis of Carbonyl-Ene and Related Reactions with Chiral Lewis Acids. Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]

-

Oestreich, M. The Mizoroki-Heck Reaction. John Wiley & Sons, 2009 . [Link]

Sources

- 1. Assymetric Induction [www2.chemistry.msu.edu]

- 2. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. sci-hub.se [sci-hub.se]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. comporgchem.com [comporgchem.com]

- 17. Sci-Hub. Organocatalytic Enantioselective Michael‐Addition of Malonic Acid Half‐Thioesters to β‐Nitroolefins: From Mimicry of Polyketide Synthases to Scalable Synthesis of γ‐Amino Acids / Advanced Synthesis & Catalysis, 2011 [sci-hub.box]

- 18. pure.skku.edu [pure.skku.edu]

- 19. ethz.ch [ethz.ch]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. almacgroup.com [almacgroup.com]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Chiral Synthons in Pharmaceutical Manufacturing

Foreword: From Racemates to Rational Design

The narrative of pharmaceutical development is one of ever-increasing precision. We have moved from the era of serendipitous discovery and the use of racemic mixtures to a sophisticated approach of rational drug design, where molecular architecture is meticulously controlled to optimize therapeutic outcomes. At the heart of this evolution lies the concept of chirality—a fundamental property of molecular asymmetry that dictates the interaction between a drug and its biological target.[1][2][3] This guide delves into the core of modern stereoselective synthesis: the chiral synthon. We will explore the profound implications of chirality in pharmacology, dissect the elegant strategies for constructing enantiomerically pure molecules, and provide practical insights for researchers, scientists, and drug development professionals dedicated to creating safer and more effective medicines.

Section 1: The Chirality Mandate in Drug Development

The Two Faces of a Molecule: Enantiomers and Biological Activity

Chirality, derived from the Greek word for "hand," describes molecules that are non-superimposable mirror images of each other, known as enantiomers.[2][4] While enantiomers often share identical physical properties in an achiral environment, their behavior within the chiral landscape of the human body can be dramatically different.[1][5] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[3]

One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , could be inactive, less active, or even responsible for adverse or toxic effects.[6] The tragic case of thalidomide serves as a stark reminder of this principle. The (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2][6] This pivotal event in pharmaceutical history underscored the critical need to control the stereochemistry of drugs.[7]

Pharmacokinetic and Pharmacodynamic Divergence

The differential effects of enantiomers extend to their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For instance, the metabolism of one enantiomer might be significantly faster than the other, leading to different plasma concentrations and duration of action.[7] This stereoselectivity in pharmacokinetics and pharmacodynamics necessitates the development of single-enantiomer drugs to improve the therapeutic index and provide a more predictable dose-response relationship.[7]

The Regulatory Imperative

In response to the growing understanding of chirality's impact, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development of chiral drugs.[8][9][10][11] These regulations generally require the characterization of each enantiomer's pharmacological and toxicological profile and often favor the development of single-enantiomer drugs over racemic mixtures.[9][10] This regulatory landscape has been a major driver for the innovation and adoption of stereoselective manufacturing processes.

Section 2: Chiral Synthons - The Master Keys to Enantiopure Drugs

A chiral synthon, or chiral building block, is an enantiomerically pure or enriched molecule that is incorporated into a larger molecule during synthesis, thereby transferring its stereochemical information to the final product. These synthons are the foundational elements for constructing complex, single-enantiomer active pharmaceutical ingredients (APIs). The choice of a chiral synthon and the synthetic strategy is a critical decision in drug development, influencing efficiency, cost, and scalability.

Strategies for Acquiring Chiral Synthons

There are three principal pathways to obtaining enantiomerically pure compounds, each with its own set of advantages and challenges.

Diagram: Pathways to Enantiopure Pharmaceuticals

Caption: Major strategies for obtaining enantiomerically pure pharmaceuticals.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials.[12] This approach is highly efficient as the inherent chirality of the starting material is carried through the synthetic sequence, often dictating the stereochemistry of the final product.[12]

-

Expertise in Action: The synthesis of the antiviral drug Tamiflu (oseltamivir) originally relied on shikimic acid, a chiral building block derived from star anise.[13] This highlights both the power and the potential vulnerability of a chiral pool approach, as the supply of the starting material can be a limiting factor.

A prime example of a versatile chiral building block is (R)-pyrrolidine-3-carboxylic acid, which serves as a scaffold for a variety of biologically active molecules due to its inherent chirality and multiple functionalization points.[14]

Asymmetric synthesis introduces chirality into a molecule from a prochiral substrate. This is a highly sophisticated approach that relies on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.[15][16][17][18]

-

Catalytic Asymmetric Synthesis: This is arguably the most elegant and atom-economical method. A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) can generate a large quantity of an enantiomerically enriched product.[19]

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[20] After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a classic example of highly effective chiral auxiliaries.[20]

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | High efficiency (low catalyst loading), atom economy. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Predictable and high levels of stereocontrol. | Requires additional steps for attachment and removal, not atom-economical. |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to induce asymmetry. | Can be effective for specific transformations. | Generates chiral waste, not atom-economical. |

While the synthesis of a racemic mixture is often straightforward, the separation of its constituent enantiomers, known as resolution, is a critical step in producing single-enantiomer drugs.[6]

-

Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form a pair of diastereomeric salts.[21] Since diastereomers have different physical properties, they can often be separated by crystallization.[22][21]

-

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[23][24][25] This kinetic resolution is a powerful and often highly selective method.[24]

-

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely used for both analytical and preparative-scale chiral separations.[6][22] SFC, in particular, is gaining traction as a "greener" and often faster alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase.[26][27][28]

Section 3: Experimental Protocols and Methodologies

Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of a chiral N-acyloxazolidinone, a key transformation for creating chiral synthons.

Diagram: Workflow for Asymmetric Aldol Reaction

Caption: Step-by-step workflow for a typical asymmetric aldol reaction.

Methodology:

-

Acylation: To a solution of the chiral oxazolidinone in an aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride. Stir the reaction mixture until completion (monitored by TLC).

-

Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C under an inert atmosphere (e.g., argon). Add a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) dropwise to form the corresponding sodium enolate.

-

Aldol Reaction: Add the aldehyde electrophile to the enolate solution at -78 °C and stir for the appropriate time.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the desired chiral carboxylic acid or alcohol.

Self-Validation: The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture. The enantiomeric excess of the final product after auxiliary cleavage should be determined by chiral HPLC or GC.

Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol outlines a general procedure for the lipase-catalyzed acylation of a racemic secondary alcohol.

Methodology:

-

Reaction Setup: To a solution of the racemic alcohol in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate) and the lipase enzyme (e.g., Candida antarctica lipase B, CALB).

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

-

Work-up: Filter off the enzyme. Remove the solvent under reduced pressure.

-

Separation: Separate the remaining alcohol from the ester product by column chromatography.

Self-Validation: The success of the resolution is determined by the enantiomeric excess (e.e.) of both the recovered starting material and the product, which should be high (>95%) at around 50% conversion.

Section 4: Future Trends and Innovations

The field of chiral synthesis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes.[19]

-

Biocatalysis and Directed Evolution: The use of enzymes in synthesis is expanding rapidly.[29] Directed evolution techniques are being used to engineer enzymes with enhanced stability, substrate specificity, and stereoselectivity for specific industrial applications.

-

Organocatalysis: The development of small organic molecules as catalysts for asymmetric reactions continues to be a major area of research, offering metal-free and often more environmentally benign alternatives to traditional transition metal catalysts.[19]

-

Continuous Flow Manufacturing: The shift from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and process control for the synthesis of chiral intermediates and APIs.[30][31]

-

Computational Chemistry and AI: In silico tools and artificial intelligence are playing an increasingly important role in predicting the outcome of stereoselective reactions, designing novel catalysts, and optimizing reaction conditions.[7]

Conclusion: Precision in Practice

Chiral synthons are not merely chemical intermediates; they are the embodiment of precision in pharmaceutical manufacturing. The ability to selectively synthesize the desired enantiomer of a drug is paramount to ensuring its safety and efficacy.[2][22] As our understanding of the intricate interplay between molecular stereochemistry and biological function deepens, the demand for innovative and robust methods for producing enantiomerically pure compounds will only intensify. The principles and protocols outlined in this guide provide a foundation for navigating the complexities of chiral synthesis and contributing to the development of the next generation of life-saving medicines.

References

-

Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

The Role of Chirality in Drug Effectiveness and Safety. JETIR. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research. [Link]

-

Enantiopure drug - Wikipedia. Wikipedia. [Link]

-